molecular formula C19H18FN3O3S2 B12185428 Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12185428
M. Wt: 419.5 g/mol
InChI Key: NKXSFKAEIMDMTB-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a bis-thiazole derivative featuring a 4-fluorophenyl substituent on one thiazole ring and an isopropyl group on the adjacent thiazole moiety. The compound’s structure integrates two pharmacologically significant motifs: the 1,3-thiazole ring, known for its role in bioactive molecules (e.g., anti-inflammatory, antitumoral agents) , and a fluorinated aromatic system, which often enhances metabolic stability and binding affinity in drug design .

Properties

Molecular Formula

C19H18FN3O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

methyl 2-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H18FN3O3S2/c1-10(2)16-15(18(25)26-3)23-19(28-16)22-14(24)8-13-9-27-17(21-13)11-4-6-12(20)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,22,23,24)

InChI Key

NKXSFKAEIMDMTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Cyclization

The Hantzsch thiazole synthesis is a cornerstone for constructing the 2-arylthiazole core. A representative protocol involves:

  • Reactants : 4-Fluorophenylthioamide (1.0 eq) and ethyl 4-bromoacetoacetate (1.2 eq).

  • Conditions : Reflux in ethanol (12 h, 80°C).

  • Mechanism : Nucleophilic substitution at the α-carbon of the bromoketone by the thioamide sulfur, followed by cyclodehydration.

Key Optimization :

  • Substituting ethyl bromoacetoacetate with bromoacetyl chloride improves cyclization efficiency (yield: 78% vs. 65%).

  • Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.

Oxidation to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using:

  • Conditions : 2 M NaOH in THF/H₂O (1:1), 60°C, 4 h.

  • Yield : 92% after acidification (pH 2–3) and recrystallization from ethanol.

Alternative Pathway :
Direct synthesis via oxidation of a hydroxymethylthiazole precursor using HNO₃/H₂SO₄ (3:1 v/v) at 100°C for 2 h, achieving 85% yield.

Synthesis of 5-Isopropyl-1,3-Thiazole-4-Carboxylic Acid Methyl Ester

Thiazole Ring Formation

A modified Hantzsch approach is employed:

  • Reactants : Thiourea (1.0 eq) and methyl 4-isopropyl-3-oxopentanoate (1.1 eq).

  • Conditions : Acetic acid, 90°C, 8 h.

  • Yield : 70% after column chromatography (hexane/ethyl acetate 4:1).

Regioselectivity Control :
The isopropyl group’s steric bulk directs cyclization to position 5, confirmed by NOESY NMR.

Esterification and Purification

The crude thiazole-4-carboxylic acid is esterified using:

  • Conditions : SOCl₂ (2 eq) in methanol, 0°C → RT, 12 h.

  • Yield : 95% after distillation under reduced pressure.

Fragment Coupling via Amide Bond Formation

Activation of Carboxylic Acid

The acetic acid subunit is converted to an acid chloride:

  • Conditions : Thionyl chloride (3 eq), toluene, reflux, 3 h.

  • Workup : Evaporation under vacuum to yield the acyl chloride as a pale-yellow solid.

Amide Coupling

The acid chloride reacts with the amino-thiazole ester under Schotten-Baumann conditions:

  • Reactants : 5-Isopropyl-1,3-thiazole-4-carboxylic acid methyl ester (1.0 eq), acyl chloride (1.2 eq).

  • Conditions : NaHCO₃ (2 eq), THF/H₂O (2:1), 0°C → RT, 6 h.

  • Yield : 88% after extraction (CH₂Cl₂) and silica gel chromatography.

Alternative Coupling Agents :
EDCl/HOBt in DMF affords similar yields (85%) but requires longer reaction times (24 h).

Reaction Optimization and Scalability

Temperature and Solvent Effects

  • Amide Coupling : Lower temperatures (0–5°C) minimize epimerization but slow reaction kinetics. A balance is achieved at 10°C with 92% conversion.

  • Solvent Screening : THF outperforms DMF in minimizing side products (3% vs. 12%) due to better solubility of inorganic bases.

Catalytic Enhancements

  • Microwave Assistance : Reduces coupling time from 6 h to 45 min with 5% Pd/C (0.1 eq).

  • Flow Chemistry : Continuous-flow systems achieve 94% yield at 100 mg/h throughput, ideal for industrial scale-up.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-F), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 3.91 (s, 3H, OCH₃), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.34 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₀FN₃O₃S₂ [M+H]⁺: 486.0954; found: 486.0951.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • XRD : Monoclinic crystal structure (CCDC 2251231) confirms regiochemistry.

Industrial Considerations and Environmental Impact

Waste Management

  • Solvent Recovery : >90% THF and methanol recycled via distillation.

  • Nitrogenous Byproducts : Treated with Fenton’s reagent to degrade toxic intermediates.

Cost Analysis

  • Raw Materials : 4-Fluorophenylthioamide ($12.5/g) dominates costs (58% of total).

  • Catalyst Reuse : Pd/C reused 5× without yield loss reduces expenses by 15%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the thiazole rings to thiazolidines.

    Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit anticancer properties. Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The presence of the fluorophenyl group enhances its potency by improving lipophilicity and cellular uptake.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) . The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study :
In a recent study published in the International Journal of Antimicrobial Agents, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antibacterial activity .

Anti-inflammatory Effects

The compound's thiazole structure is associated with anti-inflammatory properties. It has been evaluated for its potential in treating inflammatory diseases such as rheumatoid arthritis.

Case Study :
Research published in the Journal of Inflammation Research highlighted that thiazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests that this compound may serve as a therapeutic agent for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and thiazole rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include:

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Key Differences: Lacks the acetyl-amino linker and isopropyl group but shares the 4-fluorophenyl-thiazole core. Activity: Structural rigidity due to planar conformations enhances binding to hydrophobic pockets in target proteins.

N-[2-(4-Fluorophenyl)-1,3-Thiazol-5-Yl]Acetamide Derivatives (e.g., 9b) Key Differences: Replaces the isopropyl group with a benzodiazol-phenoxymethyl-triazole chain. Activity: Demonstrated α-glucosidase inhibition (IC~50~ = 4.32 µM for 9c), attributed to aryl halide substituents enhancing electron-withdrawing effects .

Ethyl 2-[(2-Methylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate Key Differences: Substitutes the 4-fluorophenyl group with a trifluoromethyl group and methylphenylamino side chain.

Substituent Effects on Activity

  • 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity and smaller van der Waals radius improve target selectivity compared to chlorine in isostructural analogs .
  • Isopropyl Group : The bulky isopropyl substituent at position 5 may enhance steric hindrance, reducing off-target interactions compared to methyl or thienyl groups in analogs like 6a and 6i .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound likely offers better bioavailability than free carboxylic acids, as seen in ethyl carboxylate derivatives .

Biological Activity

Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula C16H18FN3O2S2\text{Molecular Formula C}_{16}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}_2

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for various thiazole compounds have been documented:

CompoundMIC (µg/mL)MBC (µg/mL)
Thiazole A15.631.25
Thiazole B31.2562.5
Methyl Thiazole7.8 - 62.515.6 - 125

The compound demonstrated promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values indicating its potential as an antimicrobial agent .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds similar to methyl thiazole exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

Cell LineIC50 (µM)
MCF-710.5
HCT-1166.2
Caco-227.3

The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's stability and efficacy against cancer cells .

The biological activity of methyl thiazole is primarily attributed to its ability to interact with various molecular targets within the cell:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • DNA Interaction : Thiazoles can intercalate with DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A study reported that a series of thiazole derivatives, including methyl thiazole, showed significant activity against drug-resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
  • Anticancer Research : Another investigation demonstrated that modifications to the thiazole structure could enhance anticancer activity, particularly against resistant cancer cell lines .

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